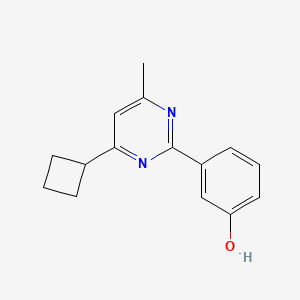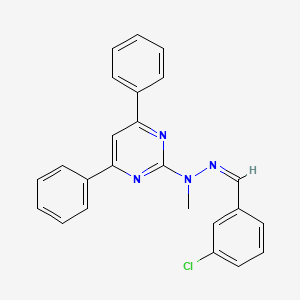![molecular formula C19H21N7O B5365231 4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5365231.png)
4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide, commonly known as MPPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPT belongs to the class of piperazinecarboxamide derivatives and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of MPPT involves the inhibition of various enzymes and proteins involved in the inflammatory and pain signaling pathways. MPPT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in the inflammatory response. MPPT also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
MPPT has been found to exhibit various biochemical and physiological effects such as the reduction of inflammation, pain, and tumor growth. It has also been found to regulate various cellular processes such as cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
One of the major advantages of using MPPT in lab experiments is its potential therapeutic applications. MPPT has shown promising results in various scientific research studies and can be used as a potential drug candidate for the treatment of various diseases. However, one of the limitations of using MPPT in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
将来の方向性
There are various future directions for the research on MPPT. One of the areas of research is the development of more efficient and cost-effective synthesis methods for MPPT. Another area of research is the investigation of the potential use of MPPT in combination with other drugs for the treatment of various diseases. Additionally, more research needs to be conducted to evaluate the potential toxicity and side effects of MPPT. Furthermore, the potential use of MPPT in the development of novel drug delivery systems needs to be investigated.
合成法
MPPT can be synthesized using various methods such as the reaction of 4-(4-fluorobenzyl)pyrimidine with 6-(3-methyl-1H-pyrazol-1-yl)piperazine and N-phenylpiperazinecarboxamide in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
MPPT has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. MPPT has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and neurological disorders.
特性
IUPAC Name |
4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-15-7-8-26(23-15)18-13-17(20-14-21-18)24-9-11-25(12-10-24)19(27)22-16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXIYMGCDXSTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,3-benzodioxol-5-yl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5365156.png)

![4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5365174.png)
![5-[4-(allyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365194.png)
![N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5365195.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5365202.png)
![2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B5365207.png)
![(4R)-N,N-diethyl-4-(4-{[methyl(1-pyrrolidinylcarbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5365225.png)
![N-[(2-phenylvinyl)sulfonyl]phenylalanine](/img/structure/B5365227.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[1-(methoxymethyl)cyclopropyl]-N-methylacetamide](/img/structure/B5365235.png)
![5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365246.png)
![3-chloro-4-methoxy-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5365253.png)